molecular formula C7H8BrClN2O B1380183 5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine CAS No. 1289215-25-3

5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine

Cat. No. B1380183
CAS RN: 1289215-25-3
M. Wt: 251.51 g/mol
InChI Key: DVALKSPCJMFPRM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine is a chemical compound with the molecular formula C7H8BrClN2O . It is also known by its IUPAC name, 5-bromo-2-chloro-4-isopropoxy-pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)OC1=NC(=NC=C1Br)Cl . This indicates that the molecule contains a pyrimidine ring with bromine and chlorine substituents, and an isopropoxy group attached to the pyrimidine ring .

Scientific Research Applications

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine derivatives have shown significant promise in antiviral research. For example, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with various substitutions at the 5-position have been synthesized and evaluated for their antiviral activities. These compounds exhibited marked inhibitory effects against retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives as antiretroviral agents. Specifically, derivatives substituted with methyl and halogen groups at the 5-position demonstrated pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis of Heterocyclic Compounds

Research has also explored the synthesis of novel heterocyclic compounds from pyrimidine derivatives. For instance, new routes to pyrimido[4,5-e][1,3,4] thiadiazine derivatives have been developed using bromo-chloro-substituted pyrimidines as starting materials. These compounds were obtained by treating 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine, followed by reactions with carbon disulfide and alkyl halides, leading to the formation of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. Such compounds offer a scaffold for further chemical modifications and potential biological applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antimicrobial and Antinociceptive Effects

The synthesis of substituted pyrimidines has been investigated for their potential antimicrobial and antinociceptive (pain-relieving) effects. A study on amino-pyrimidine derivatives highlighted their efficacy against E. coli, with specific substitutions like m-bromo demonstrating appreciable activity. Furthermore, these compounds showed significant antinociceptive responses in animal models, indicating their potential as pharmaceutical agents (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).

properties

IUPAC Name

5-bromo-2-chloro-4-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2O/c1-4(2)12-6-5(8)3-10-7(9)11-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVALKSPCJMFPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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